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Compound of Interest

Compound Name: 9-Ethyldodecahydro-1H-carbazole

Cat. No.: B3241499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-
Ethyldodecahydro-1H-carbazole. Due to the limited availability of direct experimental data for

this specific N-ethylated derivative, this document presents a detailed analysis based on the

known spectroscopic data of the parent compound, dodecahydro-1H-carbazole, and

established principles of organic spectroscopy. The information herein is intended to serve as a

valuable resource for researchers in drug development and related scientific fields.

Chemical Structure and Properties
IUPAC Name: 9-ethyl-1,2,3,4,4a,4b,5,6,7,8,8a,9a-dodecahydrocarbazole

Molecular Formula: C₁₄H₂₅N[1]

Molecular Weight: 207.35 g/mol [1]

CAS Number: 146900-30-3[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 9-Ethyldodecahydro-1H-
carbazole. These predictions are derived from the available data for dodecahydro-1H-

carbazole and the expected influence of the N-ethyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 9-Ethyldodecahydro-1H-carbazole

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~2.5 - 3.0 Quartet 2H N-CH₂-CH₃

The methylene

protons of the

ethyl group are

expected to be

deshielded by

the adjacent

nitrogen atom.

~1.0 - 1.2 Triplet 3H N-CH₂-CH₃

The methyl

protons of the

ethyl group will

appear as a

triplet due to

coupling with the

adjacent

methylene

protons.

~1.0 - 2.2 Multiplet 20H
Carbazole ring

protons

A complex

multiplet arising

from the

overlapping

signals of the

saturated

carbazole ring

protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 9-Ethyldodecahydro-1H-carbazole
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Chemical Shift (δ) ppm Assignment Notes

~45 - 55 N-CH₂-CH₃
The carbon of the methylene

group attached to the nitrogen.

~10 - 15 N-CH₂-CH₃
The carbon of the methyl

group of the ethyl substituent.

~20 - 40 Carbazole ring carbons

Multiple signals corresponding

to the twelve carbons of the

dodecahydro-1H-carbazole

ring system.

Infrared (IR) Spectroscopy
The IR spectrum of 9-Ethyldodecahydro-1H-carbazole is expected to be characterized by the

absence of the N-H stretching vibration that would be present in the parent dodecahydro-1H-

carbazole.

Table 3: Predicted IR Absorption Data for 9-Ethyldodecahydro-1H-carbazole

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkyl)

1470 - 1450 Medium C-H bend (methylene)

1380 - 1370 Medium C-H bend (methyl)

1260 - 1000 Medium-Strong C-N stretch

Mass Spectrometry (MS)
The electron ionization mass spectrum of 9-Ethyldodecahydro-1H-carbazole is predicted to

show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 9-Ethyldodecahydro-1H-carbazole
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m/z Relative Intensity Assignment

207 Moderate [M]⁺ (Molecular Ion)

192 High [M - CH₃]⁺

178 High
[M - C₂H₅]⁺ (Loss of the ethyl

group)

Experimental Protocols
As a specific, detailed experimental protocol for the synthesis of 9-Ethyldodecahydro-1H-
carbazole is not readily available in the literature, the following general procedure for the N-

alkylation of a secondary amine is proposed.

Synthesis of 9-Ethyldodecahydro-1H-carbazole
This procedure is based on standard methods for the N-ethylation of secondary amines.

Materials:

Dodecahydro-1H-carbazole

Ethyl iodide (or ethyl bromide)

Sodium carbonate (or other suitable base)

Acetonitrile (or other suitable polar aprotic solvent)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Magnetic stirrer and heating plate
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Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve dodecahydro-1H-carbazole (1 equivalent) in acetonitrile.

Add sodium carbonate (2-3 equivalents) to the solution.

While stirring, add ethyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, allow the mixture to cool to room temperature.

Filter the solid base from the reaction mixture and wash it with a small amount of acetonitrile.

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 9-Ethyldodecahydro-1H-carbazole by column chromatography on silica

gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized compound like 9-Ethyldodecahydro-1H-carbazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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